Temsirolimus C-42 Regioselective Acylation
The acid chloride derivative of TDCA (TMDC-Cl) with pyridine as base achieves >97% HPLC conversion of rapamycin to the C-42 mono-acylated intermediate (compound 3), with an isolated crystalline yield of 75% at >95% strength and <2.0% bis-acylated byproduct (31,42-bis-TMDC-rapamycin) [1]. In contrast, the prior-art acetic anhydride/pyridine method yielded the undesired bis-acyl derivative as the predominant product, while the 2,4,6-trichlorobenzoic mixed anhydride method with DMAP gave only 'mediocre yields' [1]. The anhydride method (TMDC-anhydride + DMAP) required operation at <40% conversion to maintain acceptable selectivity, sacrificing throughput to limit degradation byproducts [1].
| Evidence Dimension | Regioselective acylation of rapamycin C-42 hydroxyl |
|---|---|
| Target Compound Data | TMDC-Cl + pyridine: >97% conversion; 75% isolated yield; <2.0% bis-acyl impurity |
| Comparator Or Baseline | Acetic anhydride/pyridine: bis-acyl predominant; Mixed anhydride (TMDC + 2,4,6-trichlorobenzoic acid)/DMAP: mediocre yields; TMDC-anhydride/DMAP: <40% conversion for selectivity |
| Quantified Difference | >57 percentage-point yield advantage; bis-acyl impurity suppressed from predominant to <2.0% |
| Conditions | Rapamycin substrate in CH₂Cl₂ at 5 °C; 2.5 equiv TMDC-Cl; 4.7 equiv pyridine; reaction time 24 h; HPLC monitoring |
Why This Matters
Procurement of TDCA as the acid chloride precursor enables a manufacturing route with 75% isolated yield and <2% bis-impurity, directly reducing downstream purification costs and meeting ICH purity thresholds for API intermediates.
- [1] US Patent 9,051,336 B2. Regioselective acylation of rapamycin at the C-42 position. Example 2: >97% conversion, 75% isolated yield, <2.0% bis-acylated impurity for TMDC-Cl/pyridine; comparative discussion of acetic anhydride, mixed anhydride, and TMDC-anhydride methods. View Source
